Benzoin
Description
Historical Context of Benzoin (B196080) Discovery and Early Research
The discovery and initial investigation of this compound are intrinsically linked to the study of natural products, specifically the oil of bitter almond. This early research laid the groundwork for understanding a fundamental organic reaction.
Contributions of Justus von Liebig and Friedrich Wöhler
Justus von Liebig and Friedrich Wöhler, prominent chemists of the 19th century, are credited with the first report of this compound in 1832. wikipedia.orgatamanchemicals.comtestbook.comwikipedia.orglscollege.ac.indbpedia.orgresearchgate.net Their discovery occurred during their investigations into the composition of oil of bitter almond, which is primarily benzaldehyde (B42025) containing traces of hydrocyanic acid. wikipedia.orgatamanchemicals.com Their work on this substance led to the isolation and identification of this compound as a new compound formed from benzaldehyde. chemcess.com
Development of Cyanide-Catalyzed this compound Condensation by Nikolay Zinin
Following Liebig and Wöhler's initial discovery, the synthesis of this compound was further advanced by Nikolay Zinin. Zinin, who worked with Liebig, developed and improved the catalytic synthesis of this compound through the this compound condensation. wikipedia.orgatamankimya.comatamanchemicals.comlscollege.ac.indbpedia.orgrsc.org In the late 1830s, Zinin established the use of cyanide as a catalyst for this reaction, a method that remains widely used. testbook.comwikipedia.orgrsc.orgunacademy.com The cyanide ion plays a crucial role in the reaction mechanism, acting as a nucleophile, facilitating proton transfer, and stabilizing an intermediate carbanion. wikipedia.orglscollege.ac.inunacademy.comscribd.com This catalytic approach made the this compound condensation a more practical and accessible method for chemists. chemcess.com
The this compound condensation reaction involves the coupling of two aromatic aldehydes, such as benzaldehyde, in the presence of a nucleophilic catalyst like cyanide to form an α-hydroxy ketone. testbook.comwikipedia.orglscollege.ac.inscribd.com While historically termed a "condensation," it is technically an addition reaction as no small molecule is eliminated. rsc.org
A simplified representation of the this compound condensation: 2 C₆H₅CHO (Benzaldehyde) → C₆H₅CH(OH)C(O)C₆H₅ (this compound)
The mechanism, later elucidated by Arthur Lapworth in 1903, involves the nucleophilic attack of cyanide on one aldehyde molecule, followed by proton transfer and attack on a second aldehyde molecule, ultimately leading to the formation of the carbon-carbon bond and regeneration of the cyanide catalyst. wikipedia.orglscollege.ac.inrsc.orgunacademy.com
Delineation of this compound (Organic Compound) versus this compound Resin
It is important to distinguish between the organic compound this compound and this compound resin, as they are often confused due to their similar names. wikipedia.orgatamanchemicals.comwikipedia.orgdoc-developpement-durable.orgmfa.orgdoc-developpement-durable.org
Chemical Distinction and Composition
This compound (the organic compound) is a pure crystalline substance with the formula C₁₄H₁₂O₂. nih.govwikipedia.orghmdb.caatamankimya.com It is an α-hydroxy ketone. nih.govwikipedia.orgatamanchemicals.comt3db.ca
This compound resin, on the other hand, is a natural balsamic resin obtained from the bark of various species of Styrax trees. atamanchemicals.comwikipedia.orgmfa.orgdoc-developpement-durable.orgresearchgate.netiscientific.orgslideshare.net This resin is a complex mixture of chemical compounds. researchgate.netiscientific.orgnih.gov Crucially, the organic compound this compound is not a constituent of this compound resin. wikipedia.orgatamankimya.comatamanchemicals.comdoc-developpement-durable.orgdoc-developpement-durable.org The primary active components in this compound resin are often benzoic acid, cinnamic acid, and their derivatives, along with triterpenoids and lignans (B1203133). atamanchemicals.comwikipedia.orgmfa.orgresearchgate.netiscientific.orgnih.gov The exact composition of the resin can vary depending on the Styrax species and geographical origin. iscientific.orgslideshare.net For instance, Sumatra this compound contains higher amounts of benzoic and cinnamic acids compared to Siam this compound, which primarily contains coniferyl benzoate (B1203000). iscientific.orgslideshare.net
Here is a comparison of the two substances:
| Feature | This compound (Organic Compound) | This compound Resin |
| Nature | Pure crystalline organic compound | Natural balsamic resin (complex mixture) |
| Chemical Formula | C₁₄H₁₂O₂ nih.govwikipedia.orghmdb.caatamankimya.com | Variable (mixture of compounds) researchgate.netiscientific.orgnih.gov |
| Key Components | This compound (C₁₄H₁₂O₂) nih.govwikipedia.orghmdb.caatamankimya.com | Benzoic acid, cinnamic acid, esters, triterpenoids, lignans atamanchemicals.comwikipedia.orgmfa.orgresearchgate.netiscientific.orgnih.gov |
| Origin | Synthesized from benzaldehyde wikipedia.orgatamankimya.com | Exudate from Styrax trees atamanchemicals.comwikipedia.orgmfa.orgdoc-developpement-durable.orgresearchgate.net |
| Presence of this compound Compound | Is the compound itself | Does not contain the this compound compound wikipedia.orgatamankimya.comatamanchemicals.comdoc-developpement-durable.orgdoc-developpement-durable.org |
Clarification of Research Scope (Focus on Organic Compound)
This article focuses exclusively on the chemical compound this compound (2-hydroxy-1,2-diphenylethanone) and its historical context and chemical properties as an isolated organic molecule. Discussions regarding the composition, uses (such as in perfumes, incense, or traditional medicine), or properties of this compound resin are included only to highlight the distinction between the compound and the natural product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
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InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2, Array | |
| Record name | BENZOIN | |
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| Record name | BENZOIN | |
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DSSTOX Substance ID |
DTXSID1020144 | |
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Molecular Weight |
212.24 g/mol | |
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Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
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Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
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Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
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Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
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Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
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| Record name | BENZOIN, (±)- | |
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Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
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Synthetic Methodologies and Reaction Mechanisms of Benzoin
Classic Benzoin (B196080) Condensation
The this compound condensation, first reported in 1832 by Justus von Liebig and Friedrich Wöhler, is an addition reaction that involves the coupling of two aldehydes, typically aromatic, to form an α-hydroxyketone, known as an acyloin. wikipedia.org The archetypal example is the conversion of two molecules of benzaldehyde (B42025) into this compound, a reaction catalyzed by a nucleophile. wikipedia.orgbyjus.com While various catalysts can be employed, the classic and most studied method utilizes the cyanide anion. chemistnotes.com
The mechanistic pathway for the cyanide-catalyzed this compound condensation was first elucidated by A. J. Lapworth in 1903. wikipedia.orglscollege.ac.inchemeurope.com This mechanism is a cornerstone example of polarity reversal, or "umpolung," a concept central to modern synthetic strategy. youtube.comwikipedia.org The cyanide ion is a uniquely effective catalyst for this transformation due to its properties as a good nucleophile, its ability to stabilize key intermediates through its electron-withdrawing nature, and its capacity to act as an effective leaving group. chemistnotes.comchemeurope.com The reaction proceeds through several distinct, reversible steps. wikipedia.orgbyjus.com
The catalytic cycle begins with the nucleophilic attack of the cyanide anion (commonly from sodium or potassium cyanide) on the electrophilic carbonyl carbon of a benzaldehyde molecule. wikipedia.orglscollege.ac.inorganicchemistrytutor.com This initial step is a reversible nucleophilic addition, resulting in the formation of an anionic tetrahedral intermediate, a cyanohydrin alkoxide. byjus.comchemistnotes.compharmaguideline.com This species then abstracts a proton from the solvent (e.g., ethanol (B145695)/water) to form the cyanohydrin intermediate, also known as mandelonitrile. byjus.comorganicchemistrytutor.comyoutube.com
The formation of the cyanohydrin is the critical prelude to the key event of the reaction: umpolung. youtube.com Normally, the carbonyl carbon of an aldehyde is electrophilic. youtube.com However, in the cyanohydrin intermediate, the presence of the adjacent electron-withdrawing cyano group increases the acidity of the former aldehydic proton. chemistnotes.comchemeurope.com A base (such as the hydroxide (B78521) ion formed in the previous step) can now deprotonate this carbon, generating a carbanion. byjus.comorganic-chemistry.org This carbanion is resonance-stabilized, with the negative charge delocalized onto the cyano group. chemistnotes.com This process effectively inverts the polarity of the original carbonyl carbon from an electrophile to a nucleophile, a transformation known as umpolung. wikipedia.orglscollege.ac.inwikipedia.org This newly formed nucleophilic species is the key to forming the central carbon-carbon bond of this compound. ias.ac.in
The term "cyanohydrin intermediate" can refer to two key species in the mechanistic pathway. The first is the neutral cyanohydrin (mandelonitrile) formed after the initial protonation of the adduct. byjus.comorganicchemistrytutor.com The second, and more crucial for the subsequent steps, is the deprotonated carbanionic form of the cyanohydrin. organic-chemistry.orgias.ac.in This stabilized carbanion is the active nucleophile that attacks a second molecule of benzaldehyde. byjus.comorganicchemistrytutor.com The attack by this carbanionic intermediate on the electrophilic carbonyl carbon of the second benzaldehyde molecule forms a new carbon-carbon bond, leading to a dimeric alkoxide intermediate. wikipedia.orgorganic-chemistry.org
Following the C-C bond formation, the newly formed alkoxide undergoes a series of rapid proton transfers. wikipedia.orglscollege.ac.in An intramolecular proton transfer is often depicted, where the alkoxide abstracts the proton from the adjacent hydroxyl group. organicchemistrytutor.com This rearrangement is followed by the final step: the elimination of the cyanide ion. wikipedia.orgbyjus.com The departure of the cyanide ion, which is a good leaving group, is driven by the reformation of the stable carbonyl group, thus yielding the final product, this compound, and regenerating the cyanide catalyst to continue the cycle. wikipedia.orgchemistnotes.comchemeurope.com
The kinetics of the this compound condensation are complex, and identifying a single rate-determining step (RDS) has been a subject of detailed investigation. acs.org Computational studies, particularly using density functional theory (DFT), have provided significant insight into the reaction's energy profile and the nature of its transition states. nih.gov
Research indicates that instead of a single RDS, several steps may be partially rate-determining. acs.org Theoretical calculations have shown that three key transition states (TS) possess comparably high activation free energies (ΔG‡):
Carbanion Formation (TS3(B)) : The deprotonation of the cyanohydrin intermediate to form the nucleophilic carbanion. rsc.orgresearchgate.net
C-C Bond Formation (TS4(B)) : The nucleophilic attack of the carbanion on the second aldehyde molecule. rsc.orgresearchgate.net
Cyanide Elimination (TS7(B)) : The final step where the cyanide catalyst is expelled to form this compound. rsc.orgresearchgate.net
Interactive Data Table: Calculated Activation Free Energies for this compound Condensation
The table below summarizes findings from a computational study on the key transition states in the this compound condensation.
| Transition State (TS) | Elementary Step | Activation Free Energy (ΔG‡) in kcal/mol (approx.) | Kinetic Significance |
| TS3(B) | Carbanion Formation | ~+20 | Partially Rate-Determining |
| TS4(B) | C-C Bond Formation | ~+20 | Rate-Determining Step |
| TS7(B) | CN⁻ Release / C-C Cleavage | ~+20 | Partially Rate-Determining |
| Data derived from computational modeling studies. rsc.orgresearchgate.net |
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have become a formidable class of organocatalysts for mediating the this compound condensation, representing a significant alternative to traditional cyanide catalysts. beilstein-journals.org This reaction is a cornerstone of NHC catalysis, where the carbene facilitates a polarity reversal (umpolung) of an aldehyde, allowing it to act as a nucleophilic acyl anion equivalent. beilstein-journals.orgrsc.org The mechanism, first proposed by Breslow, involves the nucleophilic addition of the NHC to an aldehyde, which after a proton transfer, forms a key enaminol species known as the "Breslow intermediate". beilstein-journals.orgsemanticscholar.org This intermediate is the active nucleophile that attacks a second aldehyde molecule to form the α-hydroxy ketone product, regenerating the NHC catalyst in the process. beilstein-journals.orgmdpi.com The NHC-catalyzed formation of this compound is often a reversible process. beilstein-journals.orgd-nb.info
Thiazolium salt-derived NHCs are the most historically significant and widely used catalysts for the this compound condensation. beilstein-journals.orgd-nb.info The field was pioneered by the discovery that thiamine (B1217682) (Vitamin B1), which contains a thiazolium moiety, catalyzes the reaction. semanticscholar.orgtcichemicals.com In 1958, Breslow proposed that the active catalyst is the thiazol-2-ylidene, a carbene generated by the deprotonation of the thiazolium salt precursor. semanticscholar.org
The general mechanism involves the generation of the nucleophilic thiazolylidene species via deprotonation of the salt by a base. beilstein-journals.org This carbene adds to the aldehyde to generate a tetrahedral intermediate, which then undergoes a proton shift to form the crucial Breslow intermediate. beilstein-journals.org This intermediate then attacks a second aldehyde molecule, leading to the this compound product and regeneration of the catalyst. beilstein-journals.org Thiazolium salts have been extensively developed, with sterically demanding aryl groups on the nitrogen atom being introduced to enhance reactivity and selectivity in reactions like the cross-benzoin condensation. d-nb.inforesearchgate.net
| Thiazolium Precatalyst | Key Structural Feature | Application/Finding | Reference |
|---|---|---|---|
| Thiamine (Vitamin B1) | Biologically derived thiazolium salt | The first discovered NHC organocatalyst for the this compound reaction. | semanticscholar.orgtcichemicals.com |
| Stetter's Catalyst (1976) | Simple N-alkyl thiazolium salt | First report of a thiazolium salt-catalyzed this compound reaction on a synthetically useful scale. | beilstein-journals.orgsemanticscholar.org |
| Glorius' Catalysts | Sterically bulky N-aryl substituents (e.g., Mesityl, Dipp) | Demonstrated high levels of reactivity and selectivity in intermolecular cross-benzoin condensations. | d-nb.inforesearchgate.net |
While thiazolium salts are foundational, triazolium-derived NHCs have gained prominence, particularly as catalysts for enantioselective this compound transformations. beilstein-journals.orgd-nb.info These catalysts are often employed in asymmetric versions of the reaction, where the goal is to produce one enantiomer of the chiral this compound product preferentially. d-nb.info
Chiral, bicyclic triazolium salts, often derived from readily available sources like 1,2-aminoindanol, have proven to be an ideal platform for inducing high enantioselectivity. tcichemicals.com The electronic nature of the triazolium ring and the steric environment created by its substituents are crucial for catalytic efficiency and stereocontrol. For example, electron-deficient valine-derived triazolium salts have been used to achieve excellent levels of enantioselection in cross-benzoin reactions. d-nb.info Kinetic studies have shown that the behavior of triazolium catalysts can differ significantly from their thiazolium counterparts, providing a basis for rational catalyst design. rsc.org
| Triazolium Precatalyst Type | Key Structural Feature | Primary Application | Reference |
|---|---|---|---|
| Chiral Bicyclic Triazolium Salts | Derived from chiral backbones like 1,2-aminoindanol | High enantioselectivity in intermolecular homo-benzoin and intramolecular cross-benzoin reactions. | tcichemicals.com |
| Valine-Derived Triazolium Salts | Electron-deficient backbone | Used to obtain excellent enantioselection in cross-benzoin reactions. | d-nb.info |
| Pentafluorophenyl-Substituted Triazolium Salts | Bifunctional, with a protic group and electron-deficient aryl ring | Used in highly enantioselective this compound condensation reactions. | organic-chemistry.org |
| D-Camphor-Derived Triazolium Salts | Chiral backbone derived from camphor | Promotes enantioselective intramolecular cross-benzoin reactions with excellent yield and enantioselectivity. | d-nb.info |
Imidazolium (B1220033) salt-derived carbenes also serve as effective catalysts for the this compound condensation. beilstein-journals.orgd-nb.info Breslow's early work demonstrated that imidazolium-derived ylides were competent catalysts for the reaction. beilstein-journals.org Later research by Xu and Xia showed that N-alkyl-substituted imidazolium carbenes could efficiently promote this compound reactions under mild conditions, although a high catalyst loading was required. beilstein-journals.orgsemanticscholar.org It was observed that neutral and electron-rich aromatic aldehydes provided good yields of this compound products, while electron-deficient aromatic aldehydes and aliphatic aldehydes were less reactive. beilstein-journals.orgd-nb.info
Both monocationic and dicationic imidazolium salts have been investigated as precatalysts. researchgate.net Dicationic salts featuring a long aliphatic chain connecting two imidazole (B134444) rings have been found to be more effective than their monocationic counterparts, a phenomenon attributed to the creation of a hydrophobic environment by the aggregation of these units, which facilitates the reaction between aromatic aldehydes. beilstein-journals.orgd-nb.inforesearchgate.net
The Breslow intermediate is the central and most critical species in the catalytic cycle of NHC-mediated this compound condensation. nih.govresearchgate.net Its formation explains the observed umpolung of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. mdpi.comnih.govresearchgate.net The accepted mechanism for its formation begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, yielding a zwitterionic tetrahedral adduct. semanticscholar.orgnih.gov This is followed by a crucial proton transfer from the former aldehyde carbon to the oxygen atom, resulting in the enaminol structure of the Breslow intermediate. semanticscholar.orgmdpi.com
For many years, the Breslow intermediate was considered a putative species due to difficulties in its isolation and characterization. researchgate.netrsc.org However, extensive computational and experimental studies have since provided significant insights. nih.govresearchgate.net It is now understood that the proton transfer step is not a simple, direct intramolecular 1,2-shift, which is energetically prohibitive. nih.govresearchgate.net Instead, the process is believed to be assisted by other species, such as solvent molecules, bases, or other additives, which act as proton shuttles and ease the kinetics of formation. nih.govresearchgate.netrsc.org More recently, alternative mechanistic pathways have been proposed, including one where the Breslow intermediate is a precursor to a radical pair via a single-electron transfer (SET) process, suggesting a connection between the ionic and radical pathways of the this compound condensation. rsc.orgnih.gov
Kinetic and structure-activity relationship (SAR) studies provide quantitative insights into how the structure of an NHC catalyst influences its performance in the this compound condensation. rsc.org These studies are crucial for optimizing reaction conditions and designing more efficient catalysts.
For triazolium ion pre-catalysts, steady-state kinetic analyses have revealed that the reaction mechanism can change depending on the substrate concentration. rsc.org At high aldehyde concentrations, the rate often becomes zero-order with respect to the aldehyde, indicating that the formation of the Breslow intermediate becomes the rate-limiting step. rsc.orgresearchgate.net
The electronic properties of the NHC catalyst play a significant role. For N-aryl substituted triazolium catalysts, a strong correlation exists between the electronic nature of the N-aryl group and the reaction rate. Electron-withdrawing substituents on the N-aryl ring increase the rate of the reaction. rsc.org This relationship has been quantified using Hammett plots, which show a positive ρ value (e.g., ρ = +1.66), supporting the build-up of electron density near the N-aryl ring in the rate-limiting step. rsc.orgresearchgate.net
Steric factors are also critical. DFT calculations have shown that increasing steric hindrance on the NHC backbone, for instance by methylating the C4/5 positions of an imidazolylidene, can significantly decrease catalytic activity. nih.gov This is attributed to unfavorable steric interactions that raise the energy barrier for the formation of the Breslow intermediate and its subsequent reaction. nih.gov Conversely, sterically demanding groups can be beneficial for achieving high selectivity in certain transformations, such as cross-benzoin reactions. researchgate.net
| Catalyst System | Kinetic Finding / SAR Observation | Implication | Reference |
|---|---|---|---|
| N-Aryl Triazolium Salts | Rate increases with electron-withdrawing N-aryl substituents. A positive Hammett value (ρ = +1.66) is observed. | The rate-limiting step involves a build-up of electron density near the N-aryl ring. Catalyst activity is tunable via electronics. | rsc.orgresearchgate.net |
| Triazolium vs. Thiazolium Salts | Kinetic behavior differs significantly; triazolium catalysts show rate saturation at high aldehyde concentrations, while thiazolium may not. | The rate-limiting step can change from Breslow intermediate formation to product formation depending on the catalyst core and conditions. | rsc.org |
| C4,5-Methylated Imidazolylidenes (e.g., IPrMe) | Showed decreased or no catalytic activity compared to unsubstituted analogues (e.g., IPr). | Steric hindrance on the NHC backbone can raise the energy barrier for Breslow intermediate formation, inhibiting catalysis. | nih.gov |
Asymmetric Catalysis for Enantioselective Synthesis
The enantioselective synthesis of this compound, yielding chiral α-hydroxy ketones, is a significant area of research, with asymmetric catalysis being the primary approach. The development of chiral catalysts has enabled the production of specific enantiomers of this compound and its derivatives, which are valuable synthons in organic synthesis. researchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for asymmetric this compound condensations. wikipedia.org Chiral versions of these catalysts, particularly those derived from thiazolium and triazolium salts, have been successfully employed. wikipedia.org Triazolium salt-derived NHCs have often been found to provide higher enantiomeric excess (ee) compared to their thiazolium counterparts. wikipedia.org The design of the chiral NHC is crucial, as its steric and electronic properties influence the stereochemical outcome of the reaction. For instance, pyroglutamic acid-derived and amino indanol-derived triazolium salts have been utilized to mediate asymmetric this compound reactions with good to excellent enantioselectivities. mdpi.com
The mechanism of NHC-catalyzed asymmetric this compound condensation follows the general pathway involving the formation of a Breslow intermediate. The chiral environment provided by the catalyst directs the nucleophilic attack of the intermediate onto the second aldehyde molecule, thereby controlling the stereochemistry of the newly formed stereocenter.
Another approach to enantioselective this compound synthesis involves biocatalysis. Ketoreductase (KRED) enzymes have been engineered to catalyze the asymmetric reduction of benzils (1,2-diketones) to chiral benzoins with high enantioselectivity. researchgate.net This method is considered a green and highly stereoselective route. Through protein engineering techniques like site-saturation mutagenesis, the catalytic efficiency and substrate scope of these enzymes can be significantly enhanced. researchgate.net For example, a variant of the ketoreductase SSCR, SSCRQ245G, was developed to reduce various benzils to their corresponding chiral benzoins in high yields and excellent enantiomeric excess. researchgate.net
The table below summarizes selected examples of asymmetric catalysts used in the enantioselective synthesis of this compound derivatives.
| Catalyst Type | Catalyst Structure/Name | Substrate | Product | Yield (%) | ee (%) |
| NHC | Chiral Triazolium Salt | Benzaldehyde | This compound | Good | Excellent |
| NHC | Pyroglutamic acid-derived triazolium salt | Aromatic aldehydes | α-Hydroxy ketones | - | ~95 |
| Biocatalyst | Engineered Ketoreductase (SSCRQ245G) | Benzil (B1666583) | (S)-Benzoin | 96 | 99 |
Dual-Catalytic Systems
Dual-catalytic systems in the context of this compound synthesis involve the simultaneous use of two distinct catalysts that work in a cooperative or synergistic manner to promote the reaction or a cascade of reactions initiated by this compound condensation. These systems can offer advantages in terms of efficiency, selectivity, and the ability to construct complex molecular architectures in a single pot.
A notable example is the combination of N-heterocyclic carbene (NHC) catalysis with Lewis acid catalysis. beilstein-journals.orgd-nb.info In such a system, the NHC catalyst generates the Breslow intermediate, the key nucleophilic species in the this compound condensation, while the Lewis acid activates an electrophile, facilitating a subsequent reaction. For instance, the co-operative catalysis by an NHC precatalyst and a Lewis acid like titanium isopropoxide has been used in the divergent dimerization of 2-formylcinnamates. d-nb.infonih.gov This dual-catalytic approach can lead to the formation of isochromenone derivatives through a sequence of reactions initiated by a this compound condensation. d-nb.infonih.gov
Another type of dual-catalytic system involves the combination of an NHC with an amine catalyst, such as a prolinol derivative, in what is known as an enamine-NHC dual-catalytic cascade. beilstein-journals.org This strategy has been applied to Michael-benzoin cascade reactions. The amine catalyst first generates an enamine from an enolizable aldehyde, which then participates in a Michael addition. Subsequently, an NHC-mediated intramolecular cross-benzoin condensation occurs, leading to the formation of cyclic products like cyclopentanones. beilstein-journals.org Control experiments in these systems have demonstrated a clear cooperative relationship between the two catalysts. beilstein-journals.org
The synergy in these dual-catalytic systems allows for reaction pathways that are not accessible with either catalyst alone, enabling the synthesis of complex molecules from simple starting materials in a highly controlled manner.
Advanced Synthetic Approaches
Green Chemistry Methods for this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for this compound synthesis. These approaches aim to reduce or eliminate the use of hazardous reagents and solvents, improve energy efficiency, and utilize renewable resources.
Supramolecular Catalysis (e.g., Cyclodextrins)
Supramolecular catalysis has emerged as a green strategy for this compound synthesis, particularly through the use of cyclodextrins (CDs) in aqueous media. scispace.com Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby acting as microreactors and facilitating reactions in water. scispace.com
In the context of this compound condensation, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective. scispace.com It is believed that HP-β-CD does not merely act as a phase-transfer agent but actively participates in the reaction mechanism by forming inclusion complexes with the benzaldehyde substrate and reaction intermediates. scispace.com This encapsulation enhances the local concentration of reactants and stabilizes transition states, leading to higher reaction yields.
This methodology allows the this compound condensation to be carried out in water, eliminating the need for volatile and often toxic organic solvents. scispace.com Furthermore, the cyclodextrin-catalyst system, often used in conjunction with Vitamin B1 (thiamine), can be recycled and reused multiple times with minimal loss of activity, adding to the sustainability of the process. scispace.com
| Catalyst System | Solvent | Key Features |
| Vitamin B1 / HP-β-CD | Water | Environmentally benign solvent, recyclable catalyst system, enhanced reaction rates. |
Photocatalysis
Photocatalysis represents a promising green approach for this compound synthesis, utilizing light energy to drive the chemical transformation. This method often employs semiconductor materials as photocatalysts, which can generate highly reactive species upon irradiation.
One notable example is the use of metal-free porous phosphorus-doped graphitic carbon nitride (g-C3N4) as a photocatalyst. scispace.com This material exhibits enhanced light absorption and efficient separation of photogenerated electron-hole pairs. Upon illumination, it can activate oxygen to produce superoxide (B77818) radicals, which are key species in the synthesis of this compound from benzyl (B1604629) alcohol. scispace.com The modified surface of the photocatalyst also facilitates the carbon-carbon coupling step. scispace.com
Another photocatalytic system involves the use of ternary ZnxIn2S3+x sulfides. acs.org Under visible light irradiation, these materials can catalyze the conversion of benzyl alcohol to this compound or deoxythis compound, depending on the specific composition of the catalyst. acs.org These photocatalytic methods offer a sustainable alternative to traditional synthetic routes that often require harsh conditions or toxic catalysts like cyanide. scispace.com
Electrochemical Methods
Electrochemical synthesis offers a green and efficient alternative for the preparation of this compound. researchgate.net This methodology utilizes electricity, a "massless reagent," to drive redox reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste generation. researchgate.net
The electrochemical synthesis of this compound from benzaldehyde can be effectively carried out in an electrolysis cell. researchgate.net Imidazolium-based ionic liquids can serve a dual role as both the solvent-supporting electrolyte system and a precursor to the N-heterocyclic carbene (NHC) catalyst. researchgate.net The NHC is generated in situ and catalyzes the this compound condensation under mild conditions.
This approach is considered "greener" than classical organic reactions due to the use of the electron as a clean reagent and the potential for recycling the ionic liquid solvent. researchgate.net The reaction can be easily controlled by adjusting the electrical current, and high yields of this compound have been reported. researchgate.net
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a green and efficient method for the synthesis of both symmetrical and unsymmetrical this compound derivatives. asianpubs.orgresearchgate.net This technique often leads to higher yields, shorter reaction times, and milder reaction conditions compared to traditional heating methods. asianpubs.org The chemical effects of ultrasound arise from acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, thereby accelerating the reaction rate.
One notable application of ultrasound is in the potassium cyanide-catalyzed this compound condensation. asianpubs.orgresearchgate.net For instance, the reaction of various benzaldehyde derivatives in dimethyl sulfoxide (B87167) (DMSO) with potassium cyanide under ultrasonic irradiation at room temperature affords the corresponding this compound derivatives in high yields and purity within minutes. asianpubs.orgresearchgate.net This method is considered environmentally friendly due to the reduced energy consumption and shorter reaction times. asianpubs.org The kinetics of the KCN-catalyzed this compound condensation have been studied in aqueous ethanol mixtures both with and without sonication, providing evidence that the effects of ultrasound can be related to the hydrophobic interactions of the reagents with the solvent. nih.gov
The general procedure for the ultrasound-assisted synthesis of symmetrical benzoins involves mixing a solution of the benzaldehyde derivative in DMSO with potassium cyanide under an argon atmosphere and exposing the mixture to ultrasound. asianpubs.org For unsymmetrical benzoins, a donor benzaldehyde and an acceptor benzaldehyde are reacted under similar conditions. asianpubs.org
Table 1: Ultrasound-Assisted Synthesis of Symmetrical this compound Derivatives
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | This compound | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4,4'-Dichlorothis compound | 7 | 92 |
| 3 | 4-Methylbenzaldehyde | 4,4'-Dimethylthis compound | 6 | 94 |
| 4 | 4-Methoxybenzaldehyde | 4,4'-Dimethoxythis compound | 8 | 90 |
Data synthesized from research findings on ultrasound-assisted methods. asianpubs.orgresearchgate.net
Homo- and Cross-Benzoin Reactions
The this compound reaction is a carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes to form an α-hydroxy ketone, also known as an acyloin. beilstein-journals.org This reaction can be classified as either a homo-benzoin or a cross-benzoin reaction. beilstein-journals.org
The homo-benzoin condensation is the dimerization of two molecules of the same aldehyde. beilstein-journals.org This reaction is generally less challenging as it does not involve issues of chemoselectivity. beilstein-journals.org
The cross-benzoin condensation , on the other hand, involves the reaction between two different aldehydes. beilstein-journals.org This reaction is more complex as it can potentially lead to a mixture of four different products (two homo-benzoin products and two cross-benzoin products), making chemoselectivity a significant challenge. asianpubs.orgrsc.org
N-heterocyclic carbenes (NHCs) have been widely employed as efficient organocatalysts for both homo- and cross-benzoin reactions, offering a high degree of tunability to achieve selectivity. researchgate.netnih.gov
The synthesis of symmetrical benzoins is typically achieved through the homo-condensation of an aromatic aldehyde. beilstein-journals.org As previously mentioned, ultrasound-assisted methods using potassium cyanide as a catalyst provide a rapid and high-yielding route to these compounds. asianpubs.orgresearchgate.net The general reaction involves treating two equivalents of an aldehyde with a catalytic amount of cyanide or an N-heterocyclic carbene. lscollege.ac.in
The synthesis of unsymmetrical benzoins via cross-benzoin condensation requires careful control to avoid the formation of undesired homo-benzoin byproducts. asianpubs.org One strategy to achieve this is to use one aldehyde that can act as a proton donor and another that acts as a proton acceptor. lscollege.ac.inwikipedia.org For example, 4-dimethylaminobenzaldehyde is an effective proton donor, while benzaldehyde can function as both a donor and an acceptor. lscollege.ac.inlscollege.ac.in
A practical laboratory method for synthesizing a specific unsymmetrical this compound involves a directed approach. This can be achieved by first converting one of the aromatic aldehydes into its cyanosilylated derivative. This intermediate is then deprotonated with a strong base and subsequently reacted with the second aromatic aldehyde. chem-station.com N-heterocyclic carbene catalysts have also been developed that can facilitate highly chemoselective cross-benzoin reactions between different classes of aldehydes, such as aromatic and aliphatic aldehydes. nih.gov
Achieving high chemo- and regioselectivity in cross-benzoin reactions is a key focus of modern synthetic organic chemistry. researchgate.net The use of N-heterocyclic carbene (NHC) catalysts has been instrumental in addressing this challenge. researchgate.net The tunability of the steric and electronic properties of NHC catalysts allows for the selective activation of one aldehyde over another. rsc.org
For instance, specific piperidinone- and morpholinone-derived triazolium salt precatalysts have demonstrated high chemoselectivity in the cross-benzoin reaction between aliphatic and aromatic aldehydes. nih.gov In these reactions, the aliphatic aldehyde typically functions as the acyl anion equivalent. nih.gov Computational studies have provided insight into the mechanism of this selectivity, suggesting that it arises from the preferential and rapid formation of the NHC adduct with the alkyl aldehyde, a rate-limiting carbon-carbon bond formation step, and steric hindrance in competing pathways. researchgate.net
Acylsilanes have also been employed as effective donor partners in regioselective intermolecular acyloin condensations, further expanding the toolkit for controlling selectivity in these reactions. researchgate.net
Retro-Benzoin Addition Reactions
The this compound condensation is a reversible reaction. wikipedia.orgslideshare.net The reverse reaction, known as the retro-benzoin addition or retro-benzoin condensation, can be synthetically useful. lscollege.ac.inwikipedia.org In this reaction, a this compound or acyloin is cleaved back into its constituent aldehydes or ketones. wikipedia.orgslideshare.net
This process is typically catalyzed by the same nucleophiles used in the forward reaction, such as cyanide ions or N-heterocyclic carbenes. lscollege.ac.inwikipedia.org The reaction proceeds under thermodynamic control, meaning the position of the equilibrium is determined by the relative stability of the reactants and products. wikipedia.orglscollege.ac.in The retro-benzoin reaction can be a valuable tool if a specific this compound or acyloin is more readily synthesized by an alternative route and the corresponding carbonyl compounds are desired. lscollege.ac.inwikipedia.org
Derivatization and Transformation of this compound
This compound and its derivatives are versatile intermediates that can be transformed into a variety of other functionalized molecules. chem-station.com These transformations often involve reactions at the hydroxyl and carbonyl groups of the this compound scaffold.
A common and important derivatization of this compound is its oxidation to benzil , a 1,2-dicarbonyl compound. researchgate.netlibretexts.org This transformation can be achieved using various oxidizing agents, including nitric acid or greener alternatives like hydrogen peroxide in the presence of a catalyst. researchgate.netlibretexts.org For example, manganese(II) Schiff base complexes have been used as reusable catalysts for the efficient oxidation of benzoins to benzils at room temperature. researchgate.net
This compound derivatives also serve as precursors for the synthesis of a wide range of heterocyclic compounds. lscollege.ac.in Furthermore, they are key intermediates in the synthesis of other important organic compounds such as:
Deoxybenzoins
Hydrobenzoins
Enediols
Stilbenes
Diphenylethylamines
Aminoalcohols
Isoquinolines chem-station.com
The reactivity of the α-hydroxy ketone moiety allows for a diverse array of chemical manipulations, making this compound a valuable building block in synthetic organic chemistry.
Oxidation to Benzil
The oxidation of the α-hydroxyketone functionality in this compound to the corresponding α-diketone, benzil, is a fundamental and widely studied transformation. This reaction is a classic example of oxidizing a secondary alcohol to a ketone.
A variety of reagents and catalytic systems have been developed to efficiently convert this compound to benzil. These methods range from classical stoichiometric oxidants to more modern, environmentally benign catalytic processes. Common oxidizing agents include nitric acid, copper(II) salts, and hypochlorous acid (bleach). sciencemadness.orglibretexts.orgijarsct.co.in Catalytic systems often employ a metal catalyst that is regenerated in situ, allowing for the use of a milder terminal oxidant like air or hydrogen peroxide. nih.govacs.org
The choice of oxidant and reaction conditions can influence the reaction's efficiency, selectivity, and environmental impact. For instance, while nitric acid is effective, it produces toxic nitrogen oxide gases as byproducts. libretexts.orgslideshare.net In contrast, catalytic methods using air or hydrogen peroxide as the terminal oxidant are considered "greener" as the only byproduct is water. nih.govacs.org
Table 1: Selected Oxidizing Agents and Catalytic Systems for the Oxidation of this compound to Benzil
| Oxidizing Agent/System | Catalyst/Co-catalyst | Solvent | Key Features | Reference(s) |
|---|---|---|---|---|
| Concentrated Nitric Acid (HNO₃) | None | Acetic Acid or neat | Classic, effective method; produces toxic NOₓ gases. | sciencemadness.orgslideshare.netyoutube.com |
| Copper(II) Acetate (B1210297) / Ammonium (B1175870) Nitrate (B79036) | Copper(II) Acetate | Acetic Acid | Catalytic in copper; NH₄NO₃ reoxidizes Cu(I) to Cu(II). | wikipedia.org |
| Hypochlorous Acid (HOCl) | Stark's Catalyst | Ethyl Acetate | Uses common bleach as the oxidant. | libretexts.org |
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate / TBAB | Dichloromethane/Water | Phase-transfer catalysis; environmentally friendly. | nih.gov |
| Air / O₂ | Co(Salen) | N,N-dimethylformamide (DMF) | "Green" catalytic method using air as the oxidant. | acs.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | None | Aqueous Acetone | Readily available and effective solid oxidant. | nih.gov |
| Bismuth(III) Nitrate / Copper(II) Acetate | Bi(NO₃)₃ / Cu(OAc)₂ | Acetic Acid | Mild conditions using air as the oxidant. | acs.org |
| Oxovanadium(IV) Schiff base complexes | VIVOL·H₂O | Acetonitrile (B52724) | Highly active and selective catalytic system with H₂O₂. |
The mechanism of this compound oxidation varies depending on the chosen reagent.
With Nitric Acid : The reaction is thought to proceed through the formation of a nitrate ester intermediate. The alcohol group of this compound attacks a nitronium ion (or its equivalent) generated from nitric acid. This is followed by an elimination step, where a base (such as water or another molecule of this compound) removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone and nitrous acid. libretexts.org
With Copper(II) Catalysis : The mechanism involves a redox cycle for the copper ion. Initially, this compound coordinates to the Cu²⁺ center. In a key step, this compound donates an electron to Cu²⁺, reducing it to Cu⁺ and forming a this compound radical cation. This radical cation then loses a proton to a base (like the acetate anion), generating a resonance-stabilized radical. A second redox step occurs where this radical transfers another electron to a second Cu²⁺ ion, forming a carbocation and another Cu⁺ ion. The carbocation then loses the final proton to yield benzil. The role of the co-oxidant, such as ammonium nitrate, is to re-oxidize the Cu⁺ back to Cu²⁺, thus regenerating the catalyst for the next cycle. ijarsct.co.in
Formation of Other Functionalities (e.g., 1,2-amino alcohols, 1,2-diols)
The carbonyl and hydroxyl groups of this compound can be modified to introduce other important functionalities.
1,2-Diols : The reduction of this compound's ketone group, while leaving the secondary alcohol intact, yields a 1,2-diol known as hydrothis compound (B188758) (1,2-diphenyl-1,2-ethanediol). A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. wikipedia.org The borohydride anion delivers a hydride to the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide during workup gives the diol. libretexts.org
1,2-Amino Alcohols : While not a direct conversion, 1,2-amino alcohols can be synthesized from this compound through reductive amination. commonorganicchemistry.comnih.gov This process involves two conceptual steps, which are often performed in a single pot. First, the ketone group of this compound reacts with an amine (e.g., ammonia (B1221849) to form a primary amino alcohol, or a primary amine for a secondary amino alcohol) under conditions that favor the removal of water, forming an intermediate imine or enamine. Second, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is present to reduce the C=N double bond of the imine as it is formed. commonorganicchemistry.com This yields the 1,2-amino alcohol product, 1,2-diphenyl-2-aminoethanol or its N-substituted derivatives.
Preparation of Schiff Bases and Metal Complexes from this compound
The ketone carbonyl group in this compound can readily undergo condensation reactions with primary amines to form Schiff bases (or imines). This reaction typically occurs by heating this compound and the desired amine in a suitable solvent, often with an acid catalyst to facilitate the dehydration process. A wide variety of amines have been used, including amino acids like glycine (B1666218) and sulfonamides like sulfamethazine (B1682506), to create novel Schiff base ligands. commonorganicchemistry.com
These Schiff bases, which often possess multiple coordination sites (e.g., the imine nitrogen and the hydroxyl oxygen), are excellent ligands for a variety of metal ions. The subsequent reaction of these this compound-derived Schiff bases with metal salts (e.g., chlorides or sulfates of Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, etc.) in an appropriate solvent leads to the formation of stable metal complexes. commonorganicchemistry.com The resulting complexes often exhibit distinct geometries and electronic properties determined by the metal ion and the specific structure of the Schiff base ligand.
Other Derivatization Chemistry (e.g., silylation, esterification)
The hydroxyl group of this compound is amenable to various derivatization reactions common to alcohols, such as esterification and silylation, which are often used to protect the hydroxyl group during multi-step syntheses.
Esterification : The secondary alcohol of this compound can be converted into an ester. A common laboratory example is the acetylation of this compound using acetic anhydride, typically with a catalytic amount of acid (like sulfuric acid) or a base. The reaction involves the nucleophilic attack of the this compound hydroxyl group on the carbonyl carbon of the acetic anhydride, leading to the formation of this compound acetate and acetic acid as a byproduct. Other esterification methods, such as reaction with acyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine), can also be employed.
Silylation : Silylation is a common method for protecting alcohol functionalities. The hydroxyl group of this compound can be converted to a silyl (B83357) ether by reacting it with a silylating agent, such as a silyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl) or a silyl amide (e.g., bis(trimethylsilyl)acetamide, BSA). These reactions are typically carried out in the presence of a base (like triethylamine (B128534) or imidazole) to neutralize the HX byproduct. The resulting silyl ether is generally stable under neutral and basic conditions but can be easily cleaved under acidic conditions or with a fluoride (B91410) source to regenerate the alcohol.
Computational and Theoretical Chemistry Studies of Benzoin
Conformational Analysis and Stability
The flexibility of the benzoin (B196080) molecule allows for the existence of different conformers. Computational studies have focused on identifying these stable arrangements and understanding the factors that influence their relative stabilities.
Cis- and Trans-Benzoin Isomers
Theoretical studies, often at the B3LYP/6-31+G(d,p) level, have identified multiple stable structures on the potential energy surface of this compound, including cis- and trans-benzoin isomers researchgate.net. The cis isomer is generally found to be more favorable energetically compared to the trans isomer researchgate.net.
Dienol Tautomerism
In addition to the keto form (this compound), the molecule can also exist in a dienol tautomeric form (cis-stilbendiol). Computational studies indicate that this dienol tautomer is less stable than the keto form of this compound researchgate.net. Some benzoins can easily isomerize between the keto and enol forms, and unsymmetrical benzoins can equilibrate to the more stable isomer under thermodynamic conditions through an enediol rearrangement chem-station.com.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of reactions involving this compound, such as the classic this compound condensation.
Density Functional Theory (DFT) Studies
DFT calculations have been widely used to investigate the mechanism of the cyanide-catalyzed this compound condensation mdpi.combogazici.edu.tracs.orgnih.gov. These studies provide detailed information about the steps involved, the intermediates formed, and the transition states connecting them mdpi.comacs.org. DFT has also been applied to study the mechanism of N-heterocyclic carbene (NHC)-catalyzed this compound reactions rsc.orgnih.govrsc.org. Furthermore, DFT studies have been used to rationalize the stereoselectivity observed in reactions like the borohydride (B1222165) reduction of this compound ed.govacs.orgacs.org and to investigate the properties of this compound derivatives as corrosion inhibitors researchgate.net.
Transition State Geometries and Energy Barriers
Computational studies allow for the characterization of transition state structures and the calculation of energy barriers for different steps in a reaction mechanism mdpi.combogazici.edu.trnih.goved.govwikidata.org. For instance, in the cyanide-catalyzed this compound condensation, DFT calculations have identified multiple transition states and determined their associated Gibbs free energies of activation mdpi.com. The formation of Lapworth's cyanohydrin intermediate has been identified as a rate-determining step in some proposed pathways mdpi.comnih.govresearchgate.net. The energy barriers calculated through these methods help in understanding the kinetics and feasibility of different reaction pathways mdpi.combogazici.edu.trresearchgate.net. For example, the activation energy for the formation of the C1-C15 bond in a key step of the cyanide-catalyzed reaction was calculated to be relatively low (1.48 kcal/mol from the reagent side) using the B3LYP method mdpi.com. However, other steps, such as the formation of Lapworth's intermediate, can have significantly higher energy barriers, making them rate-determining mdpi.com.
Here is a summary of some calculated energy barriers from computational studies on the this compound condensation:
| Reaction Step (Cyanide-Catalyzed) | Calculated Activation Energy (kcal/mol) | Method | Reference |
| Formation of Lapworth's cyanohydrin (rate-determining step in aprotic solvent) | 26.9 | DFT (B3LYP) | nih.gov |
| Step to form cyanohydrin intermediate from alpha-hydroxy ether | 20.0 | DFT (B3LYP) | nih.gov |
| Nucleophilic attack of cyanide on benzaldehyde (B42025) (TS1) | 10.88 (ΔGa(I)) | DFT (B3LYP) | mdpi.com |
| Formation of C1-C15 bond (TS3) | 1.48 (from reagent side) | DFT (B3LYP) | mdpi.com |
| Most energetically difficult step (TS2) | 43.03 (ΔGa(I)) | DFT (B3LYP) | mdpi.com |
Note: Different computational studies may yield slightly different energy values depending on the specific methods and basis sets used.
Computational studies on NHC-catalyzed this compound reactions have also identified rate-determining steps and explored the influence of catalyst structure on the reaction pathway and stereoselectivity rsc.orgnih.govrsc.orgpnas.org.
This compound (PhCH(OH)C(O)Ph) is an organic compound classified as a hydroxy ketone with two phenyl groups. It is synthesized via the this compound condensation of benzaldehyde and exists as a pair of enantiomers, (R)-benzoin and (S)-benzoin. wikipedia.org
Computational and theoretical chemistry play a significant role in understanding the reaction mechanisms and predicting properties related to this compound and its formation.
Electron Localization Function (ELF) and Catastrophe Theory Analysis
Topological analysis of the Electron Localization Function (ELF) and catastrophe theory have been utilized to investigate the mechanism of the cyanide-catalyzed this compound condensation, an umpolung reaction. This approach provides a detailed understanding of the evolution of chemical bonds and non-bonding electron density during the reaction between benzaldehyde and cyanide ions. mdpi.com Studies using this method have revealed that the reaction proceeds through multiple transition state structures. mdpi.com The formation of Lapworth's cyanohydrin intermediate has been identified as a crucial metastable state and, in some computational studies, as the rate-determining step in the cyanide-catalyzed this compound condensation. mdpi.comacs.org The analysis of ELF catastrophes further supports the well-established Lapworth mechanism. mdpi.com
Prediction of Stereochemistry in Asymmetric Catalysis
Computational studies have been applied to investigate the mechanisms of cross-benzoin reactions catalyzed by N-heterocyclic carbenes (NHCs). rsc.org Density functional theory (DFT) has been employed to understand the detailed mechanisms, including hydrogen transfer steps. rsc.org These studies can predict the stereochemical outcomes, such as the syn- and anti-selectivity observed in reactions involving different α-amino aldehydes and triazolium-based NHCs. researchgate.net Computational models can help rationalize the observed stereoselectivity, for example, by evaluating the relative energies of transition states leading to different stereoisomers. acs.org Different steric effects in transition states have been identified as contributing factors to chemoselectivity in these reactions. rsc.org
Spectroscopic Property Prediction and Interpretation
Spectroscopic techniques are essential for the identification and characterization of this compound. Computational methods can aid in predicting and interpreting these spectra.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound exhibits characteristic absorption peaks corresponding to specific bond vibrations. A strong, broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. brainly.comlatech.educhegg.com The carbonyl group (C=O) typically shows a significant peak in the 1700-1750 cm⁻¹ range. brainly.com Additionally, peaks in the 1500-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings. brainly.com C-H stretching vibrations in aromatic rings appear around 3000-3100 cm⁻¹. brainly.com The fingerprint region of the IR spectrum contains a complex pattern of peaks arising from various bending vibrations, which serves as a unique identifier for this compound. brainly.com Theoretical calculations can be used to predict vibrational frequencies, which can then be compared to experimental IR spectra to aid in peak assignment and conformational analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful technique for determining the molecular structure of this compound. proprep.com Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provides information about the different types of protons and their environments within the molecule. scribd.comchegg.com For this compound, signals are observed for the protons of the aromatic rings, the proton attached to the carbon bearing the hydroxyl group, and the proton of the hydroxyl group itself. chegg.com The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. scribd.comchegg.com Computational methods can be used to predict NMR chemical shifts, assisting in the assignment of experimental signals to specific nuclei in the this compound structure. fragranceu.com
UV Spectroscopy Analysis
UV-Vis spectroscopy can be used to analyze this compound, particularly its electronic transitions. This compound exhibits absorption bands in the UV region due to the presence of the aromatic rings and the carbonyl group. ijarsct.co.inchemicalforums.com For example, an absorption band around 247 nm has been attributed to the phenyl ketone group, where the carbonyl is conjugated with a benzene (B151609) ring. chemicalforums.comnih.gov Another band around 210 nm may also be observed. chemicalforums.com The position and intensity of these bands can be influenced by the solvent used. chemicalforums.com These absorption bands correspond to electronic transitions, such as π-π* transitions within the conjugated systems. chemicalforums.com UV spectroscopy can also be used to monitor reactions involving this compound, such as its conversion to benzil (B1666583). ijarsct.co.in
Mass Spectrometry Analysis
Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. While not exclusively a computational or theoretical method for prediction, MS is often coupled with separation techniques like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) for the analysis and identification of compounds, including those related to this compound. nih.govresearchgate.net The mass spectrum of this compound provides a unique "fingerprint" that can be used for its identification. researchgate.net
Photochemical Studies and Excited States
This compound and its derivatives are well-known photoinitiators, undergoing photochemical reactions upon irradiation rsc.orgscilit.comresearchgate.net. The photochemical behavior is governed by the properties of its excited states, particularly the triplet state rsc.orgnih.govmdpi.com.
Upon photoexcitation, this compound is promoted to an excited singlet state (S1), which then undergoes rapid intersystem crossing (ISC) to populate the triplet state (T1) nih.govmdpi.com. The nature of the triplet state is crucial for subsequent photochemical reactions, such as α-cleavage nih.gov. Studies have shown that the triplet state of this compound can have nπ* character, which favors α-cleavage nih.gov.
Time-Resolved Spectroscopy
Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA) spectroscopy, are powerful tools for studying the dynamics and intermediates involved in the photochemical reactions of this compound nih.govmdpi.comaip.orghku.hkresearchgate.net.
fs-TA experiments on this compound in acetonitrile (B52724) have shown that upon 266 nm excitation, this compound is initially excited to a higher singlet state (Sn) and then relaxes to the S1 state within approximately 1.1 ps. The S1 state of this compound exhibits absorption bands maximized at around 334 nm and 480 nm mdpi.com. Following the S1 state, a new species with a weak absorption band at 520 nm grows in, which is assigned to the this compound triplet state (T nπ*) based on previous studies mdpi.com.
ns-TA spectra provide information on longer-lived intermediates, such as radicals formed after bond cleavage nih.govmdpi.com. These studies help in identifying the transient species and determining their lifetimes nih.gov. For instance, ns-TA spectra of this compound show the slow decay process of the benzyl (B1604629) alcohol radical, with broad absorption bands ranging from 350–650 nm nih.gov.
α-Cleavage Reactions
The primary photochemical reaction of this compound and many of its derivatives is the α-cleavage (Norrish Type I reaction) rsc.orgscilit.comnih.govoup.comnih.gov. This reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon bearing the hydroxyl group aip.org.
The α-cleavage of this compound typically occurs from the excited triplet state rsc.orgnih.govoup.com. This process generates a benzoyl radical and an α-hydroxybenzyl radical researchgate.netoup.com.
The efficiency of the α-cleavage can be influenced by substituents on the this compound molecule. For example, 3',5'-dimethoxythis compound (DMB), a derivative of this compound, has a higher photo-cleavage quantum yield (0.54) compared to this compound (0.35) nih.govmdpi.com. This difference is attributed to the electron-donating methoxy (B1213986) groups, which can stabilize the resulting alcohol radical, providing a stronger driving force for the cleavage nih.gov.
Triplet State Characteristics
The triplet state of this compound is a key intermediate in its photochemical α-cleavage reaction rsc.orgnih.govmdpi.comoup.com. Studies using time-resolved EPR have shown that the α-cleavage reactions of this compound and related molecules primarily occur from the T1 (nπ*) states oup.com.
The nature of the triplet state can be influenced by factors such as conformation and intramolecular hydrogen bonding nih.gov. For instance, in the case of 3',5'-dimethoxythis compound, the cis conformation is associated with a ππ* triplet state character, which is less favorable for α-cleavage, while the trans conformation is in the nπ* state, which favors α-cleavage nih.gov.
The lifetime of the triplet state of this compound and its derivatives has been investigated using time-resolved spectroscopy rsc.orgnih.govmdpi.comsfu.ca. For example, the triplet state of a substituted this compound derivative was reported to decay with a lifetime of 30 μs rsc.org. The lifetime of the benzyl alcohol radical, a product of this compound α-cleavage, was found to be 20.7 μs in acetonitrile nih.gov.
Advanced Applications and Research Directions of Benzoin and Its Derivatives
Supramolecular Chemistry and Materials Science
Benzoin (B196080) derivatives, especially cyclic structures, are being explored for their potential in supramolecular chemistry and the development of advanced materials. rsc.orgresearchgate.net
Cyclobenzoins as Supramolecular Hosts
Cyclobenzoins, a class of macrocyclic compounds synthesized by the cyclooligomerization of aromatic dialdehydes via this compound condensation, possess internal cavities that make them intriguing candidates for solution-phase supramolecular hosts. rsc.orgresearchgate.netrsc.org Their crystal packing can align these cavities, potentially creating useful pores in the solid state. rsc.orgresearchgate.netrsc.org Cyclotetrathis compound esters, for instance, have demonstrated the ability to host terminal triple bonds of alkynes and nitriles within their cavities. researchgate.netchemrxiv.org This hosting ability is attributed to favorable interactions between the π-clouds of the triple bonds and the aromatic walls of the cyclotetrathis compound skeleton. chemrxiv.org This binding shows selectivity for aliphatic nitriles and terminal alkynes over their aromatic counterparts. researchgate.netchemrxiv.org
Porous Materials Development
The crystallographic packing of cyclobenzoins, which aligns their internal cavities, suggests their potential for the construction of porous materials. rsc.orgresearchgate.netrsc.org Self-assembly of cyclotetrathis compound derivatives into nanotubular arrays in the solid state is promising for developing porous materials capable of binding gaseous guests. rsc.org Microporous organic polymers linked by α-hydroxyl ketone units have been synthesized through the this compound self-condensation of multiformyl-containing monomers. acs.org These materials have shown modest BET specific surface areas and promising gas storage capacities for hydrogen and carbon dioxide. acs.org
Here is a table summarizing the gas uptake capacity of some this compound-based porous organic polymers (BPOPs):
| Material | BET Specific Surface Area (m²/g) | H₂ Uptake (wt%) at 77 K, 1.0 bar | CO₂ Uptake (wt%) at 273 K, 1.0 bar |
| BPOP-1 | Up to 736 acs.org | Up to 1.42 acs.org | Up to 15.3 acs.org |
| BPOP-2 | |||
| BPOP-3 | |||
| BPOP-4 |
Optoelectronic Materials and Graphene Defect Models
Well-established derivatization chemistry allows for the rapid functionalization of cyclobenzoins into heteroacenes, which are relevant as optoelectronic materials and models for graphene defects. rsc.orgresearchgate.netrsc.orgnih.gov Heterocyclic cyclothis compound condensates are of interest as models for heteroatom-doped and curved graphene fragments. rsc.org Reduced benzoins, known as hydrobenzoins (1,2-diols), have also been explored as precursors to materials with non-linear optical (NLO) properties. rsc.org The potential of reduced cyclobenzoins for similar properties is being investigated. rsc.org
Catalysis Beyond this compound Condensation
Beyond its namesake reaction, this compound and its derivatives are utilized in other catalytic processes, particularly as photoinitiators and degassing agents. made-in-china.combiocrick.comnih.govnih.gov
Photoinitiators in Polymerization
This compound and its derivatives are well-known Type I photoinitiators used to induce free radical polymerization. nih.govresearchgate.net This process involves the photochemical generation of alkoxy benzyl (B1604629) and benzoyl radicals upon exposure to UV light, which then initiate the polymerization of monomers. researchgate.net this compound is commonly used for UV polymerization, typically initiated by UV light at around 365 nm. researchgate.net this compound-type photoinitiators are also used in commercial UV curable coatings. researchgate.net While this compound derivatives are effective, a drawback can be their poor absorption in the near-UV region, which can be addressed by substitution with groups like methyl thioether groups. rsc.org Introducing substituents, such as two methoxy (B1213986) groups in 3',5'-dimethoxythis compound (DMB), can improve properties like increasing the photo-cleavage quantum yield compared to this compound (0.54 for DMB vs. 0.35 for this compound). nih.govresearchgate.net This enhanced cleavage is attributed to the stabilizing effect of the methoxy groups on the alcohol radical. nih.gov Polymeric photoinitiators based on this compound methyl ether moieties have shown higher activity in UV-initiated polymerization of acrylic monomers compared to their low-molecular-weight counterparts. kpi.ua This enhanced efficiency in polymeric systems may be related to a higher efficiency of monomeric radical generation. kpi.ua
Here is a comparison of the photo-cleavage quantum yield of this compound and 3',5'-Dimethoxythis compound:
| Compound | Photo-cleavage Quantum Yield |
| This compound | 0.35 nih.govresearchgate.net |
| 3',5'-Dimethoxythis compound | 0.54 nih.govresearchgate.net |
Degassing Agents in Powder Coatings
This compound is widely used in powder coating formulations as a degassing agent during the curing stage. wikipedia.orgmade-in-china.comulprospector.comchemienterprises.in It functions by eliminating air bubbles in the molten coating process, thereby preventing surface defects such as pinholing. wikipedia.orgmade-in-china.comulprospector.comchemienterprises.insvcoating.com this compound acts as a solid solvent, helping the coating film remain unfolded for a sufficient time to allow air to escape. tianswax.com In epoxy systems, this compound can reduce viscosity and surface tension of the melt. tianswax.com The typical dosage of this compound in powder coating formulations is between 0.3% and 1.5% of the total formulation weight. made-in-china.comchemienterprises.in However, the dosage should be carefully controlled, as excessive amounts can lead to yellowing of the coating film, particularly in white or off-white coatings, due to conversion to biphenyls. made-in-china.comtianswax.com For white and off-white coatings, the addition should generally not exceed 0.2% if over-baking is involved, while for darker colors, up to 0.8% may be used. tianswax.com Combining this compound with auxiliary additives can enhance its degassing properties. tianswax.com
Use in Polyester (B1180765) Production
This compound is utilized in the production of polyester resins. nih.govgoyenchemical.com Specifically, it serves as a photopolymerization catalyst in the manufacture of polyester resins. nih.gov It is also described as an additive suitable for polymerization with carboxylic terminated polyester resins to produce powder coatings with enhanced durability and mechanical properties. knowde.com In powder coating formulations, this compound acts as a degassing agent during the curing stage, which helps prevent surface defects such as 'pinholing'. wikiwand.comwikipedia.orgmathisfunforum.com Adding this compound to low-cost polyester can eliminate pockmarking shrinkage. yin-cai.com
Organocatalysis in Diverse Transformations
N-Heterocyclic carbenes (NHCs) have emerged as significant organocatalysts, and the this compound reaction is one of the earliest known carbon-carbon bond-forming reactions catalyzed by NHCs. beilstein-journals.org This reaction involves the catalytic assembly of two aldehyde molecules to form α-hydroxy ketones (benzoins). beilstein-journals.org The mechanism involves the reversal of polarity (umpolung) of one aldehyde, generating an acyl anion equivalent mediated by the catalyst. beilstein-journals.org Both alkali metal cyanides and NHCs are known catalysts for this compound reactions. beilstein-journals.org Recent advancements in NHC catalysis have led to the development of various this compound and this compound-type reactions. beilstein-journals.org Thiazolium salt-derived NHCs are widely used for this compound reactions, while triazolium-derived NHCs are popular for enantioselective transformations. beilstein-journals.org The application of intermolecular cross-benzoin condensation has been extended to α-ketoesters. mdpi.com
Biomedical and Pharmaceutical Research
This compound and its derivatives are being investigated for various biomedical and pharmaceutical applications. nih.gov
Precursor in Drug Synthesis (e.g., Phenytoin, Oxaprozin, Ditazole)
This compound can be used in the preparation of several pharmaceutical drugs. wikiwand.comatamanchemicals.comwikipedia.orgmathisfunforum.comrxmarine.com Examples of drugs that can be synthesized using this compound include oxaprozin, ditazole, and phenytoin. wikiwand.comatamanchemicals.comwikipedia.orgmathisfunforum.comrxmarine.com
Investigation of Biological Activities
Research is being conducted to evaluate the biological activities of this compound and its derivatives. nih.gov This includes the synthesis of hydroxy this compound and benzil (B1666583) analogs and their corresponding glucosides to investigate various biological activities such as antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. nih.gov
This compound and its derivatives have shown antimicrobial properties, including antibacterial and antifungal activities. nih.govnih.govjuw.edu.pkijrpr.comtubitak.gov.trresearchgate.netnih.gov Studies have evaluated the antibacterial and antifungal activities of Schiff bases derived from this compound against various pathogenic bacteria and fungi. tubitak.gov.trnih.govkoreascience.kr Some synthesized this compound derivatives have demonstrated good-to-moderate antibacterial activity comparable to standard drugs. researchgate.net Essential oils extracted from different types of this compound resin have also shown antimicrobial activity against tested bacterial strains. ijrpr.com Schiff base-metal complexes derived from sulfamethazine (B1682506) and this compound have exhibited promising antibacterial and antifungal activities, with some complexes showing enhanced activity compared to the ligand alone. tubitak.gov.trtubitak.gov.tr
Here is a table summarizing some antimicrobial activity findings:
| Compound Type | Tested Against | Observed Activity | Source |
| Schiff bases derived from this compound | Pathogenic bacteria and fungi | Significant to moderate antimicrobial activities | nih.govkoreascience.kr |
| Synthesized this compound derivatives | Pseudomonas aeruginosa, Pseudomonas vulgaris, Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Good-to-moderate antibacterial activity | researchgate.net |
| Essential oils of this compound resin | Escherichia coli, Staphylococcus aureus | Effective against tested strains | ijrpr.com |
| Schiff base-metal complexes (from this compound and sulfamethazine) | E. coli, S. aureus, P. aeruginosa, C. albicans | Promising antibacterial and antifungal activities, some enhanced over ligand alone | tubitak.gov.trtubitak.gov.tr |
Studies on the mechanism of action of antimicrobial agents, including some related to the concepts explored with this compound derivatives, investigate how these compounds exert their effects on microorganisms. Potential mechanisms include the disruption of cell membranes and the generation of reactive oxygen species (ROS). nih.govmdpi.comresearchgate.netscienceopen.comdovepress.comdovepress.com For instance, some antimicrobial nanoparticles are believed to cause damage to microbial cell membranes and induce the production of ROS, which can lead to the disintegration of microbial integrity. researchgate.netscienceopen.comdovepress.com The interaction of antimicrobial agents with the bacterial cell wall can lead to membrane damage and leakage of cellular contents. mdpi.comdovepress.com Increased ROS levels can result in lipid peroxidation and damage to DNA and other cellular components. scienceopen.comdovepress.com While direct studies on the mechanism of action specifically for all this compound derivatives are ongoing, these general mechanisms observed for other antimicrobial agents provide a framework for understanding how this compound compounds might exert their effects.
Antimicrobial Properties (Antibacterial, Antifungal)
Application in Wound Care
This compound resin, from which the name of the chemical compound is derived, has a history of traditional use in wound care. It has been used as a local skin antibiotic to promote wound healing and as an adhesive to enhance the tackiness of dressings and surgical tape. nih.gov The compound Podophyllum Paint, which contains podophyllum resin and compound this compound tincture, is used for treating warts. nih.gov this compound resin is also used in products for treating skin conditions such as irritated or dry skin, wounds, and inflamed skin. iscientific.org The healing properties attributed to this compound oil are thought to be due to the presence of compounds like benzoic acid, benzaldehyde (B42025), and benzyl benzoate (B1203000). iscientific.org
Research indicates that this compound tincture can be effective in managing complex fecal fistulas with deep abdominal folds by reinforcing the adhesiveness of ostomy bags to the skin. jclinmedcasereports.com Its properties as a topical adhesive and antiseptic contribute to its effectiveness in this application. jclinmedcasereports.com The good adhesiveness is linked to its low coefficient of friction, which can reduce damage to exposed tissue by increasing slipperiness or providing protective coatings. jclinmedcasereports.com Additionally, this compound tincture is used as a rapidly drying barrier and protective agent. jclinmedcasereports.com Its antibacterial property is also considered beneficial in combating infections, including those caused by aerobic, anaerobic, and spore-forming bacteria. jclinmedcasereports.com
Anti-inflammatory Effects
This compound and its derivatives have been investigated for their anti-inflammatory properties. Studies on triterpenes isolated from Styrax this compound have shown significant inhibitory effects on superoxide (B77818) anion generation by human neutrophils. derpharmachemica.com Specifically, compounds 4, 5, and 6 demonstrated notable inhibition with IC₅₀ values of 0.52 ± 0.04, 2.44 ± 0.61, and 4.76 ± 0.85 µg/ml, respectively. derpharmachemica.com These compounds showed minor inhibition of nitric oxide formation in lipopolysaccharide-induced RAW264.7 macrophages. derpharmachemica.com This research was reported as the first study demonstrating the anti-inflammatory activity of these specific triterpenes. derpharmachemica.com
Comparative studies of this compound (BEN) and 4-methoxy this compound (4-MB) have evaluated their anti-inflammatory effects using a formalin-induced paw edema method in experimental animal models. derpharmachemica.com Both compounds showed inhibitory effects on edema. derpharmachemica.com Oral administration of 4-MB at doses of 5 and 10 mg/kg significantly inhibited edema in rats, with inhibition percentages of 50% and 63.15%, respectively. derpharmachemica.com this compound (BEN) administered orally showed 30% inhibition at 25 mg/kg and 50% inhibition at 50 mg/kg. derpharmachemica.com These results suggest that the introduction of an additional methoxy group in the para position (as in 4-MB) may lead to more potent anti-inflammatory activity compared to parent this compound. derpharmachemica.com The anti-inflammatory effect might be related to the inhibition of the cyclooxygenase enzyme, which is involved in prostaglandin (B15479496) synthesis. derpharmachemica.com
Anthelmintic Activity
Research has explored the anthelmintic activity of various compounds, including some derived from or structurally related to this compound. While direct studies on the anthelmintic activity of the chemical compound this compound were not prominently found in the initial search, the broader context of anthelmintic research includes investigations into various synthetic compounds and natural product derivatives. researchgate.net Some studies mention the anthelmintic activity of certain Schiff bases, including those derived from this compound. semanticscholar.orgresearchgate.net For instance, a review on anthelmintic agents mentions the synthesis and evaluation of 2-phenyl benzimidazole-1-acetamide derivatives and chalcone (B49325) derivatives of benzimidazoles for their anthelmintic activity. researchgate.net Although these are derivatives or related structures, it indicates a research interest in this area that could potentially extend to this compound derivatives.
Antioxidant Properties
This compound and its derivatives have demonstrated antioxidant properties. acgpubs.orgtubitak.gov.trijmrhs.com Studies evaluating the antioxidant activities of methoxy this compound, benzil, and stilbenoid derivatives using FRAP, CUPRAC, and DPPH methods found that methoxy benzoins were the most effective antioxidants among the tested groups. acgpubs.org This higher activity in benzoins is attributed to the presence of the free hydroxyl group at the benzylic position. acgpubs.org
In a study investigating hydroxy this compound, benzil, and this compound/benzil-O-β-D-glucosides, antioxidant activities were evaluated using FRAP, CUPRAC, and DPPH methods. tubitak.gov.tr Different compounds showed varying levels of activity depending on the method used. For example, compound 21 was most effective in the FRAP assay, compound 5 in the CUPRAC assay, and compound 15 in the DPPH assay. tubitak.gov.tr These findings suggest that structural variations in this compound derivatives influence their antioxidant potential.
This compound resin extract has also shown antioxidant activity. researchgate.net Black Sumatran Incense, a type of Styrax this compound resin, demonstrated active antioxidant properties with an IC₅₀ value of 90.03 in one study, suggesting its potential use in the essential oil industry. researchgate.net Essential oils from different types of this compound resin (white, red, and gray) were also evaluated for antioxidant activity using the DPPH assay, showing variations in effectiveness among the types. researchgate.net
Enzyme Inhibition Studies
This compound and its derivatives have been investigated for their ability to inhibit various enzymes. Studies on fluorobenzoins and fluorobenzils have shown that while this compound itself is a poor inhibitor of mammalian carboxylesterases (CEs), fluorinated benzil analogs are potent inhibitors. nih.gov This suggests that the 1,2-dione moiety in benzil is important for CE inhibition, potentially by mimicking the ester chemotype and allowing nucleophilic attack by the catalytic serine residue. nih.gov Modification of the electron density around the carbonyl carbons through fluorine substitution can influence inhibitory activity. nih.gov
Research on methoxy this compound, benzil, and stilbenoid derivatives also included the evaluation of their inhibition against five enzymes: α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). acgpubs.org Different classes of these compounds showed varying inhibitory activities against the tested enzymes. acgpubs.org For instance, among methoxy this compound derivatives, compound 2 was found to be most effective against AChE, and compound 7 was most effective against BChE. acgpubs.org Methoxy benzil analogues were generally more active against α-glucosidase. acgpubs.org
Another study on hydroxy this compound, benzil, and this compound/benzil-O-β-D-glucosides also assessed enzyme inhibition against AChE, BChE, tyrosinase, α-amylase, and α-glucosidase. tubitak.gov.tr Compounds 19 and 2 showed activity against ACh and BCh comparable to the standard galantamine. tubitak.gov.tr Compounds 7 and 12 were active against α-amylase and α-glucosidase, similar to the standard acarbose, and compound 19 showed activity against tyrosinase comparable to kojic acid. tubitak.gov.tr These studies highlight the potential of this compound derivatives as enzyme inhibitors, with activity varying based on structural modifications.
Antitumor and Cytotoxic Activities
This compound and its derivatives have been explored for their antitumor and cytotoxic activities against various cancer cell lines. nih.govresearchgate.netresearchgate.nettubitak.gov.tr Crude extracts and purified monomers from this compound resin have been reported to exhibit antitumor and cytotoxic properties. nih.gov
Studies on novel this compound derivatives, such as 2-oxo-1,2-diphenylethyl benzoate series, have shown antiproliferative activity against human colon carcinoma (HCT-116) cell lines with IC₅₀ values ranging from 0.73 to 2.82 mM. researchgate.net These derivatives were also found to induce apoptosis. researchgate.net Research targeting PI3Kα with functionalized this compound scaffolds has been conducted, indicating interest in this compound derivatives as potential anticancer agents. researchgate.net
In a study on hydroxy this compound, benzil, and this compound/benzil-O-β-D-glucosides, selected active compounds were evaluated against the human cervical cancer cell line (HeLa) and human retinal normal cell line (RPE). tubitak.gov.tr Compound 4 demonstrated activity against HeLa and RPE cancer cells comparable to that of cisplatin, a standard chemotherapy drug. tubitak.gov.trtubitak.gov.tr These findings suggest the potential of certain this compound derivatives as cytotoxic agents against cancer cells.
Neuroprotective Activities
Research suggests that this compound, particularly in the form of this compound resin extract, may possess neuroprotective activities. nih.govscielo.br Studies have indicated that benzoinum, obtained from Styrax tonkinensis, could offer protection against cerebral ischemia and hypoxia and act as an anti-inflammatory and anti-apoptosis agent. sci-hub.se Previous studies also found that benzoinum had a neuroprotective effect in various models. sci-hub.se It was observed to improve neurological function scores and reduce cerebral infarction rate and denatured cell index in rats with middle cerebral artery occlusion (MCAO)-induced cerebral ischemic injury. sci-hub.se Benzoinum also alleviated pathomorphological changes and apoptosis in the brain tissue of MCAO rats. sci-hub.se The neuroprotective effect might involve the regulation of apoptosis, potentially through the downregulation of Bax and Caspase 3 and the upregulation of Bcl2. sci-hub.se
An aqueous extract of incense resin (Styrax this compound) has been investigated for its effects on learning, memory, and dendrite complexity in mice. scielo.brscielo.br This extract increased learning and memory ability and the number of dendrite branching in the dentate gyrus of the hippocampus. scielo.brscielo.br The neuroprotective function of Styrax this compound is potentially linked to its antioxidant properties, which can protect nerve cells from free radicals. scielo.br Flavonoids present in Styrax this compound extract may increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the differentiation and growth of nerve cells and stimulates neurogenesis. scielo.br
Deracemization and Chiral Resolution of this compound Derivatives
The production of enantiomerically pure compounds is a crucial objective in modern organic chemistry, driven by their widespread applications in fields such as biosensing, optics, electronics, catalysis, and drug delivery. nih.gov Alpha-hydroxy ketones of the this compound type are particularly important in this context, as they are key structural components in many biologically active natural products. nih.gov These molecules possess adjacent carbonyl and hydroxyl groups that can be readily transformed into other significant organic compounds like 1,2-amino alcohols and 1,2-diols, which serve as vital intermediates in the synthesis of high-profile biologically active natural products. nih.gov
While asymmetric synthesis has advanced considerably, deracemization of racemic compounds remains a highly effective strategy for obtaining optically pure compounds. nih.gov Given the importance of chiral benzoins, substantial research has focused on their asymmetric synthesis. Concurrently, numerous methods have been developed for resolving racemic benzoins. nih.gov These approaches include kinetic resolution, dynamic kinetic resolution, metal-catalyzed aerobic oxidative kinetic resolution, and reagent-mediated resolution. nih.gov
Kinetic resolution relies on the difference in reaction rates between the two enantiomers of a racemic mixture when exposed to a chiral catalyst. researchgate.net Dynamic kinetic resolution, on the other hand, involves the in situ racemization of the less reactive enantiomer, allowing for its continued resolution and potentially leading to complete conversion of the racemic mixture into an enantioenriched compound. researchgate.net Enzymatic dynamic kinetic resolution catalyzed by enzymes like Rhizopus oryzae has been reported for racemic this compound, yielding both enantiomers with high enantiomeric excess depending on the reaction pH. researchgate.net
Studies have also explored the chiral separation of this compound derivatives using techniques like micellar electrokinetic chromatography (MEKC) with polymeric chiral surfactants. up.ptresearchgate.netlsu.edunih.gov Different polymeric surfactants have shown varying enantioselectivities for this compound and its methyl and ethyl derivatives. lsu.edu For instance, poly(sodium N-undecenoxycarbonyl-L-leucinate) (poly-L-SUCL) and poly(sodium N-undecenoyl-L,L-leucylvalinate) (poly-L,L-SULV) have been utilized for the chiral separation of this compound derivatives. nih.gov The nature and structure of the polymeric chiral surfactant, including the type and order of amino acids and steric factors, influence the chiral selectivity observed during separation. lsu.edu
Molecular Docking Studies in Drug Discovery
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This technique is widely applied in drug discovery to understand ligand-protein interactions and to identify potential drug candidates. innovareacademics.in this compound and its derivatives have been the subject of molecular docking studies to explore their potential biological activities and identify possible therapeutic targets.
Research has investigated novel this compound derivatives as potential inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), an enzyme implicated in cancer. nih.gov Docking studies in this context confirmed that aromatic interactions play a role in the formation of the ligand-protein complex, and identified specific amino acid residues, such as Lys802 and Val851, as key sites for hydrogen bonding interactions. nih.gov Biological data from these studies indicated that certain this compound analogs inhibited cell proliferation and induced apoptosis in human colon carcinoma cells. nih.gov
Molecular docking studies have also been conducted on phytochemicals derived from Styrax this compound resin to assess their potential against inflammatory mediators and bacterial proteins. ijcrr.comtandfonline.comresearchgate.net For example, compounds from S. This compound extract have been docked against dihydrofolate reductase (DHFR) in Staphylococcus aureus, tRNA synthetase in Escherichia coli, and dihydropteroate (B1496061) synthase (DHPS) in Mycobacterium tuberculosis. tandfonline.comresearchgate.net These studies have revealed that several compounds exhibit higher binding affinity to these bacterial targets compared to co-ligands, suggesting potential antibacterial activity. tandfonline.comresearchgate.net
Furthermore, molecular docking has been used to evaluate the binding affinities of hydroxy methoxy this compound and benzil analogs against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), alpha-amylase, alpha-glucosidase, and tyrosinase. nih.govacgpubs.org These studies aim to understand the inhibitory potential of these compounds and their interactions with the enzyme active sites. nih.govacgpubs.org Molecular docking has also been employed to validate observed antimicrobial activity and provide insights into the binding interactions with target proteins in microorganisms. innovareacademics.in
Analytical Chemistry Applications
This compound and its related compounds find various applications in analytical chemistry, ranging from qualitative and quantitative analysis to monitoring chemical reactions and developing fluorescent probes.
Qualitative and Quantitative Analysis
Qualitative and quantitative analysis of this compound and its constituents is essential for quality control and understanding its composition, particularly in natural products like this compound resin. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for these purposes. nih.govcabidigitallibrary.orgresearchgate.net These methods allow for the identification and quantification of various compounds present in this compound, including benzoic acid, cinnamic acid, and their derivatives, as well as lignans (B1203133) and terpenoids. nih.govcabidigitallibrary.orgresearchgate.net
Other analytical techniques employed include near-infrared reflectance spectroscopy (NIR), proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS), and Fourier-transform infrared spectroscopy (FT-IR) for distinguishing different types of this compound resins. nih.govcabidigitallibrary.org
Qualitative tests for this compound resin involve observations like the evolution of irritating vapor and production of a crystalline sublimate upon heating, or the development of a deep red-brown to deep red-purple color when an ethereal solution is treated with sulfuric acid. nihs.go.jppharmacophorejournal.com Quantitative analysis can involve determining the content of specific marker compounds or assessing parameters like ethanol-insoluble substances and total ash to evaluate purity and quality. nihs.go.jppharmacophorejournal.comresearchgate.net
Comprehensive metabolite profiling using techniques like HPLC coupled with photodiode array detection (PDA), evaporative light scattering detection (ELSD), and mass spectrometry (MS), combined with 1H NMR spectroscopy, has provided detailed insights into the composition of this compound gums, identifying and quantifying numerous compounds. researchgate.netacs.org
Purity Determination and Impurity Identification
Determining the purity of this compound and identifying impurities are critical steps in its production and application, especially in pharmaceutical and industrial contexts. Analytical methods play a vital role in this process. Techniques like HPLC are effective for assessing the purity of this compound synthesized through reactions like the this compound condensation. acs.orgunirioja.esacs.org By monitoring the reaction progress using HPLC, researchers can optimize conditions to improve the yield and purity of the this compound product. acs.orgunirioja.esacs.org
Studies on marketed this compound samples have utilized various qualitative and quantitative tests, including morphological examination, chemical tests, and estimation of total balsamic acid content, to assess their purity and detect adulteration. pharmacophorejournal.comresearchgate.net These analyses revealed that some market samples exhibited variations in physical characteristics and contained impurities, indicating potential malpractices in the supply chain. pharmacophorejournal.comresearchgate.net
Melting point determination is another simple yet effective method for assessing the purity of crystalline this compound. du.ac.in A sharp melting point within a known range indicates a relatively pure compound, while a broad or depressed melting point may suggest the presence of impurities. du.ac.in
Monitoring Chemical Reactions
Analytical techniques are indispensable for monitoring the progress of chemical reactions involving this compound, providing insights into reaction kinetics, intermediate formation, and product yield. HPLC has been successfully applied to monitor the this compound condensation reaction, allowing for the tracking of reactants (e.g., benzaldehyde), intermediates, and the this compound product over time. acs.orgunirioja.esacs.orged.gov This monitoring helps in optimizing reaction parameters such as reaction time, temperature, and catalyst concentration to achieve maximum conversion and desired product purity. acs.orgunirioja.esacs.org
Kinetic studies of the this compound condensation reaction, particularly at interfaces, have utilized analytical methods to understand the reaction profile and the effect of various factors on reaction kinetics. researchgate.net By monitoring the concentrations of reactants and products, researchers can gain insights into the reaction mechanism and identify rate-limiting steps.
Fluorescent Probes and Sensors Development
The inherent fluorescence properties of this compound and its derivatives make them attractive candidates for the development of fluorescent probes and sensors. chemicalbook.com These probes can be designed to detect specific analytes or monitor changes in their environment through alterations in their fluorescence intensity, wavelength, or lifetime.
Research in this area focuses on synthesizing novel this compound-based compounds with tailored photophysical properties for applications in various fields, including chemical sensing and biological imaging. The ability of this compound to trigger free radical polymerization under UV light also makes it useful in the preparation of photoinitiators, which are crucial in photolithography and polymer manufacturing. chemicalbook.com While the provided search results did not detail specific examples of fluorescent probes or sensors developed directly from this compound, the mention of its fluorescence properties and use in developing such materials indicates an active area of research. chemicalbook.com
Challenges and Future Perspectives in Benzoin Research
Development of Sustainable and Green Synthetic Routes
Traditional benzoin (B196080) condensation reactions often employ cyanide as a catalyst, which poses significant toxicity and environmental concerns google.comegrassbcollege.ac.in. A major challenge in this compound synthesis is the development of sustainable and green alternative routes that minimize or eliminate the use of hazardous substances and reduce the generation of by-products google.comworldwidejournals.com.
Future perspectives in this area include the exploration and optimization of catalytic systems that are environmentally benign. Thiamine (B1217682) (Vitamin B1) and its derivatives have emerged as promising bio-catalysts for this compound condensation, offering a greener alternative to cyanide egrassbcollege.ac.inworldwidejournals.com. Research is focused on improving the efficiency and broadening the scope of these bio-catalyzed reactions. Additionally, the use of organocatalysts, ionic liquids, and heterogeneous catalysts in solvent-free or aqueous conditions are active areas of investigation aimed at developing more sustainable synthetic protocols researchgate.netrsc.org. For instance, a green synthesis method utilizing imidazole (B134444) hydrochloride as a catalyst in ethanol (B145695)/water has been reported to replace traditional highly toxic cyanide catalysts google.com. Another approach involves visible-light-enabled aerobic synthesis using organophotoredox catalysts and air as a sustainable reagent rsc.org.
Design of Novel Catalysts for Enhanced Selectivity and Efficiency
Achieving high levels of chemo-, regio-, and enantioselectivity in this compound and related condensation reactions remains a significant challenge, particularly in cross-coupling reactions between different aldehydes organic-chemistry.orgrsc.org. The design of novel catalysts with enhanced selectivity and efficiency is a key future perspective.
Research is actively pursuing the development of new N-heterocyclic carbene (NHC) catalysts, which have shown considerable promise in promoting this compound condensation reactions scispace.combeilstein-journals.orgmdpi.com. Efforts are focused on tuning the electronic and steric properties of these catalysts to control reactivity and selectivity. Bifunctional catalysts incorporating features like hydrogen bond donors are being designed to improve enantiocontrol organic-chemistry.orgscispace.com. Studies have demonstrated that specific triazolium ion precatalysts can promote asymmetric this compound condensation with high efficiency and enantioselectivity organic-chemistry.orgacs.org. The use of dicationic imidazolium (B1220033) salts and morpholinone and piperidinone-derived triazolium precatalysts are also being explored for efficient and selective this compound condensation reactions, including cross-benzoin reactions researchgate.netbeilstein-journals.org.
In-depth Mechanistic Studies of Complex this compound-Type Reactions
Despite the long history of the this compound condensation, a comprehensive understanding of the detailed reaction mechanisms, especially for complex substrates and novel catalytic systems, is still evolving mdpi.comrsc.orgiisc.ac.in. Challenges include identifying and characterizing transient intermediates and understanding the role of catalyst-substrate interactions and solvent effects.
Future research will continue to employ a combination of experimental techniques and computational methods to gain deeper mechanistic insights mdpi.comrsc.orgiisc.ac.inacs.org. Spectroscopic studies, kinetic analysis, and isotopic labeling are crucial experimental tools. Computational studies, particularly using density functional theory (DFT), are becoming increasingly valuable for mapping potential energy surfaces, identifying transition states, and predicting reaction pathways mdpi.comacs.orgpnas.orgnih.gov. These studies help to rationalize observed reactivity and selectivity and guide the design of improved catalysts pnas.org. For example, computational studies have investigated the mechanism of cyanide-catalyzed this compound condensation, revealing detailed insights into transition state structures and rate-determining steps mdpi.comacs.orgnih.gov. Computational methods have also been applied to study the stereochemistry of asymmetric this compound condensations catalyzed by thiazolium and triazolium salts pnas.org.
Exploration of New Biological Activities and Therapeutic Applications
Beyond its traditional uses, this compound and its derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties ontosight.aiontosight.aiencyclopedia.pubnih.govresearchgate.net. A future perspective is the in-depth exploration of these activities and the development of new therapeutic applications.
Challenges in this area include the isolation and characterization of specific bioactive compounds from natural this compound resin and the synthesis of novel this compound derivatives with enhanced potency and selectivity. Research is focused on understanding the mechanisms underlying the observed biological effects. Studies have shown that this compound resin and its derivatives possess antimicrobial and anti-inflammatory properties, making them potentially useful in wound care and for managing inflammatory conditions ontosight.ainih.gov. Certain this compound derivatives have also demonstrated inhibitory activity against cancer cell lines ontosight.ai.
Future work involves further in vitro and in vivo studies to validate these activities and assess the therapeutic potential of this compound compounds for various diseases. The development of delivery systems and formulations for targeted therapeutic applications is also a key area for future research.
Advanced Computational Modeling for Predictive Understanding
Advanced computational modeling plays a crucial role in modern chemical research, offering predictive capabilities that can accelerate the discovery and optimization of this compound-related reactions and the identification of new bioactive derivatives pnas.orgbogazici.edu.trresearchgate.net.
Future perspectives include the application of more sophisticated computational techniques, such as molecular dynamics simulations and machine learning algorithms, to gain a more profound understanding of reaction mechanisms, predict catalytic performance, and design novel molecules with desired properties pnas.orgnih.govacs.org. Challenges lie in the accuracy of the computational models and the computational cost associated with complex systems.
Computational studies have been used to model the synthesis of this compound and its derivatives and to investigate the effect of substituents and solvents on the reaction bogazici.edu.trresearchgate.net. The use of quantum mechanical methods has allowed for the modeling of stereoselective this compound condensations pnas.org. The integration of computational methods with experimental data is expected to lead to more accurate predictions and a more efficient research process acs.org.
Integration with Emerging Technologies (e.g., Data Science in Organocatalysis)
The integration of this compound research with emerging technologies, such as data science and automation, offers exciting future perspectives for accelerating discovery and optimization nih.govacs.orgresearchgate.net.
Challenges include the generation and management of large datasets from experimental and computational studies and the development of robust algorithms for data analysis and predictive modeling. Future work involves leveraging data science tools, including machine learning and artificial intelligence, to identify trends, predict reaction outcomes, and design novel catalysts and substrates nih.govacs.orgresearchgate.net. Automation and high-throughput experimentation can facilitate the rapid exploration of reaction conditions and catalyst libraries.
Data science is increasingly being applied in organocatalysis, including studies related to this compound reactions, to analyze complex data and guide experimental design nih.govacs.org. This integration can lead to a more efficient and data-driven approach to developing new this compound chemistry and applications.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing benzoin via condensation reactions, and how can reaction efficiency be quantified?
- Methodology : The this compound condensation typically employs thiamine (vitamin B1) derivatives or N-heterocyclic carbenes (NHCs) as organocatalysts under mild conditions (e.g., room temperature, ethanol/water solvent systems). Reaction efficiency is quantified using metrics like yield (via gravimetric analysis), purity (HPLC or TLC), and enantiomeric excess (chiral column chromatography or polarimetry) .
- Experimental Design :
- Catalyst Loading : 5–10 mol% thiamine hydrochloride in ethanol/water (1:1).
- Reaction Monitoring : Use reverse-phase HPLC with UV detection (λ = 254 nm) to track benzaldehyde consumption.
- Optimization : Employ design-of-experiments (DoE) frameworks to test variables like pH, solvent polarity, and temperature .
Q. How does the choice of catalyst influence the oxidation pathway of this compound to benzil?
- Catalyst Comparison :
| Catalyst | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Vanadium(V) oxychloride | Acetone, O₂ balloon, 25°C | 85–92 | High | |
| Cu(II)-Salen complexes | Air, DMF, 60°C | 78–84 | Moderate |
- Mechanistic Insight : Vanadium catalysts favor a radical pathway with oxygen as the terminal oxidant, while Cu(II) systems operate via a two-electron transfer mechanism. Monitor intermediates using ESR spectroscopy for radical detection or cyclic voltammetry for redox behavior .
Q. What spectroscopic methods are most effective for characterizing this compound derivatives?
- Key Techniques :
- NMR : ¹H/¹³C NMR for structural elucidation (e.g., distinguishing α-hydroxy ketone protons at δ 5.5–6.0 ppm) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 213.09 for C₁₄H₁₂O₂) .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of N-heterocyclic carbenes (NHCs) in this compound condensation?
- Umpolung Mechanism : NHCs generate a nucleophilic Breslow intermediate by deprotonating the aldehyde, enabling cross-coupling. Key evidence includes isotopic labeling (¹³C NMR tracking) and kinetic isotope effects (KIE) studies .
- Computational Support : DFT calculations reveal transition-state stabilization via hydrogen bonding between the NHC and substrate. Solvent polarity (e.g., THF vs. DMSO) modulates activation energy by 10–15 kcal/mol .
Q. How can electrochemical methods be applied to functionalize this compound?
- Electroamidation Protocol :
Setup : Dual-compartment cell with Pt electrodes, DMF/Et₄NBF₄ electrolyte.
Conditions : Constant potential (1.5 V vs. Ag/AgCl), 4 h, room temperature.
Outcome : Direct conversion of this compound to benzamides with 70–80% yield. Monitor reaction progress via in situ FTIR for carbonyl group transformation .
Q. What strategies resolve contradictions in reported catalytic efficiencies of transition metal complexes for this compound oxidation?
- Data Reconciliation :
- Surface Analysis : Use XPS or TEM to identify catalyst leaching (common in Cu systems), which artificially inflates turnover numbers.
- Kinetic Profiling : Compare initial rates (e.g., TOF for V vs. Cu catalysts) under standardized conditions (same solvent, O₂ pressure).
- Case Study : Vanadium(V) oxychloride shows higher stability in acetone (no leaching), while Cu-Salen degrades after 3 cycles, explaining divergent long-term efficiencies .
Emerging Applications
Q. How do biomass-derived this compound photoinitiators perform under near-visible light compared to conventional systems?
- Performance Metrics :
| Parameter | Biomass-Derived this compound | Conventional this compound |
|---|---|---|
| λₘₐₓ (nm) | 420–450 | 360–380 |
| Polymerization Rate | 2× faster | Baseline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
